2-Amino-1-(thiophene-2-sulfonyl)-1H-benzimidazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(thiophen-2-ylsulfonyl)-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(thiophen-2-ylsulfonyl)-1H-benzo[d]imidazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.
Introduction of the thiophene sulfonyl group: This step involves the sulfonylation of the benzimidazole core with thiophene-2-sulfonyl chloride under basic conditions.
Amination and nitrile introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(thiophen-2-ylsulfonyl)-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(thiophen-2-ylsulfonyl)-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(thiophen-2-ylsulfonyl)-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with microbial cell membranes or enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole derivatives: Known for their anticancer and antimicrobial activities.
Benzimidazole derivatives: Widely studied for their diverse biological activities, including antiviral and anticancer properties
Uniqueness
2-Amino-1-(thiophen-2-ylsulfonyl)-1H-benzo[d]imidazole-5-carbonitrile is unique due to the presence of both the thiophene sulfonyl group and the benzimidazole core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
89342-50-7 |
---|---|
Molecular Formula |
C12H8N4O2S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-amino-1-thiophen-2-ylsulfonylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C12H8N4O2S2/c13-7-8-3-4-10-9(6-8)15-12(14)16(10)20(17,18)11-2-1-5-19-11/h1-6H,(H2,14,15) |
InChI Key |
AYIIDOQDVFIBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C#N)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.